molecular formula C16H23NO5S B8004256 (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate

(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate

Cat. No.: B8004256
M. Wt: 341.4 g/mol
InChI Key: GHOGMHPEFWQXQZ-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that are known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyloxy group is a good leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate is unique due to its combination of a chiral azetidine ring, a tosyloxy group, and a tert-butyl-protected carboxylate group.

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-10-17(13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGMHPEFWQXQZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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